Ciprofloxacinhydrochlorid

Übersicht

Beschreibung

Ciprofloxacin hydrochloride is a second-generation fluoroquinolone antibiotic widely used to treat various bacterial infections. It is effective against both Gram-positive and Gram-negative bacteria. The compound is known for its broad-spectrum activity and is commonly prescribed for infections such as urinary tract infections, respiratory tract infections, skin infections, and gastrointestinal infections .

Wissenschaftliche Forschungsanwendungen

Ciprofloxacin hydrochloride has numerous applications in scientific research:

Chemistry: Used as a model compound for studying fluoroquinolone antibiotics.

Biology: Investigated for its effects on bacterial DNA gyrase and topoisomerase IV.

Medicine: Extensively studied for its efficacy in treating bacterial infections and its role in combating antibiotic resistance.

Industry: Used in the development of new antibacterial agents and formulations.

Wirkmechanismus

Target of Action

Ciprofloxacin hydrochloride primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these targets, ciprofloxacin hydrochloride disrupts the life cycle of the bacteria, leading to their death .

Mode of Action

Ciprofloxacin hydrochloride interacts with its targets, DNA gyrase and topoisomerase IV, by binding to them . This binding inhibits the relaxation of supercoiled DNA and promotes the breakage of double-stranded DNA . As a result, the DNA replication process in bacteria is disrupted, which leads to the death of the bacteria .

Biochemical Pathways

Ciprofloxacin hydrochloride affects the biochemical pathways related to DNA replication in bacteria . By inhibiting DNA gyrase and topoisomerase IV, it prevents the unwinding of DNA, a crucial step in DNA replication . This disruption in the DNA replication pathway leads to the inability of bacteria to multiply and survive .

Pharmacokinetics

The pharmacokinetics of ciprofloxacin hydrochloride involve its absorption, distribution, metabolism, and excretion (ADME). It is well-absorbed when taken orally, with a bioavailability of approximately 70% . It is partially metabolized in the liver into four metabolites and is eliminated through renal, hepatic, and transintestinal routes . The elimination half-life of ciprofloxacin hydrochloride is about 3.5 hours . These ADME properties influence the bioavailability of ciprofloxacin hydrochloride, determining its concentration in the body and thus its effectiveness in treating infections .

Result of Action

The result of the action of ciprofloxacin hydrochloride is the death of the bacteria causing the infection . By disrupting the DNA replication process, ciprofloxacin hydrochloride prevents the bacteria from multiplying . This leads to a decrease in the number of bacteria, helping to clear the infection .

Action Environment

The action, efficacy, and stability of ciprofloxacin hydrochloride can be influenced by various environmental factors. For instance, the presence of specific strains of bacteria can affect the effectiveness of ciprofloxacin hydrochloride . Additionally, the pH level of the environment can impact the absorption and stability of ciprofloxacin hydrochloride . Understanding these environmental factors is crucial for optimizing the use of ciprofloxacin hydrochloride in treating bacterial infections.

Biochemische Analyse

Biochemical Properties

Ciprofloxacin hydrochloride interacts with bacterial topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, ciprofloxacin hydrochloride prevents the supercoiling of bacterial DNA, thereby inhibiting DNA replication .

Cellular Effects

Ciprofloxacin hydrochloride has been shown to cause oxidative stress in bacterial cells, leading to damage to cellular structures and functions . It can disrupt the balance of the antioxidant system, leading to oxidative damage to the cells . Moreover, ciprofloxacin hydrochloride can also affect the production of biomolecules such as total proteins, lipids, and total carbohydrates .

Molecular Mechanism

The molecular mechanism of action of ciprofloxacin hydrochloride involves the inhibition of bacterial topoisomerase II and IV . This prevents the supercoiling of bacterial DNA, which is necessary for DNA replication . As a result, the bacterial cells are unable to replicate their DNA, leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, ciprofloxacin hydrochloride has been shown to have a significant impact on the growth and biochemical composition of bacterial cells over time . It can cause a significant decrease in cell densities and chlorophyll-a of bacterial strains .

Dosage Effects in Animal Models

In animal models, the effects of ciprofloxacin hydrochloride can vary with different dosages . For instance, it has been shown to cause a significant decrease in the cell densities of bacterial strains at certain dosages .

Metabolic Pathways

Ciprofloxacin hydrochloride is primarily metabolized by CYP1A2 . The primary metabolites are oxociprofloxacin and sulociprofloxacin, which make up 3-8% of the total dose each . Ciprofloxacin hydrochloride is also converted to the minor metabolites desethylene ciprofloxacin and formylciprofloxacin .

Transport and Distribution

Ciprofloxacin hydrochloride is transported and distributed within cells and tissues in a manner that is influenced by various factors . For instance, concurrent use of certain substances can substantially reduce circulating ciprofloxacin hydrochloride in the body . Moreover, ciprofloxacin hydrochloride can significantly increase its distribution in certain tissues, such as the prostate and testis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ciprofloxacin hydrochloride involves multiple steps. One common method includes the reaction of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid with hydrochloric acid to form the hydrochloride salt. This process typically involves the use of solvents like acetonitrile and reagents such as cyclopropylamine .

Industrial Production Methods: In industrial settings, ciprofloxacin hydrochloride is produced using continuous flow synthesis. This method involves a series of chemical reactions in flow reactors, allowing for better control of reaction conditions and higher yields. The overall yield of the eight-step sequence can reach up to 60% .

Analyse Chemischer Reaktionen

Types of Reactions: Ciprofloxacin hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form degradation products.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can occur at the piperazine ring or other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as sodium borohydride.

Substitution: Conditions often involve acidic or basic environments.

Major Products Formed: The major products formed from these reactions include various degradation products and modified ciprofloxacin derivatives .

Vergleich Mit ähnlichen Verbindungen

Levofloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.

Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.

Norfloxacin: Primarily used for urinary tract infections.

Uniqueness: Ciprofloxacin hydrochloride is unique due to its broad-spectrum activity and high efficacy against a wide range of bacterial infections. It is also known for its relatively low resistance rates compared to other antibiotics .

Eigenschaften

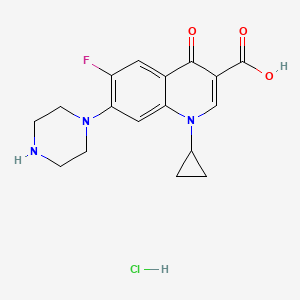

IUPAC Name |

1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O3.ClH/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;/h7-10,19H,1-6H2,(H,23,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOIOSKKIYDRIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClFN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047788 | |

| Record name | Ciprofloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86483-48-9, 93107-08-5, 86393-32-0 | |

| Record name | 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86483-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ciprofloxacin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93107-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ciprofloxacin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086483489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ciprofloxacin hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093107085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ciprofloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ciprofloxacin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ciprofloxacin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIPROFLOXACIN HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MP32MFP6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of ciprofloxacin hydrochloride?

A1: Ciprofloxacin hydrochloride is a second-generation fluoroquinolone antibiotic []. It inhibits the replication of DNA by interfering with the action of DNA gyrase, an enzyme essential for bacterial DNA replication [].

Q2: What is the molecular formula and weight of ciprofloxacin hydrochloride?

A2: While not explicitly provided in the provided abstracts, the molecular formula of ciprofloxacin hydrochloride monohydrate is C17H18FN3O3·HCl·H2O, and its molecular weight is 385.82 g/mol.

Q3: What spectroscopic techniques are used to characterize ciprofloxacin hydrochloride?

A3: Researchers use a variety of spectroscopic techniques to characterize ciprofloxacin hydrochloride, including:

- Fourier Transform Infrared (FTIR) Spectroscopy [, ]: This technique is used to identify functional groups and confirm the compatibility of ciprofloxacin hydrochloride with excipients in pharmaceutical formulations.

- UV-Vis Spectrophotometry [, , , ]: This technique is widely employed for quantitative analysis of ciprofloxacin hydrochloride in various matrices, including pharmaceutical formulations, biological samples, and environmental samples.

- X-ray Powder Diffraction (XRPD) []: This technique is used to determine the crystal structure and polymorphism of ciprofloxacin hydrochloride, which can impact its physicochemical properties and performance.

Q4: What are some challenges in formulating ciprofloxacin hydrochloride for drug delivery?

A4: Ciprofloxacin hydrochloride exhibits low solubility and permeability, classifying it as a BCS Class IV drug []. This presents challenges in achieving desired dissolution rates and bioavailability for effective drug delivery.

Q5: How does the incorporation of hydrocolloids affect the release of ciprofloxacin hydrochloride from dental pastes?

A5: Hydrocolloids, such as MC, HPMC, HEC, HPC, and Na CMC, are incorporated into dental pastes to control the release of ciprofloxacin hydrochloride []. The type and concentration of hydrocolloid influence the viscosity of the paste, affecting the drug's diffusion rate and achieving extended release over several hours [].

Q6: What strategies are employed to improve the delivery of ciprofloxacin hydrochloride?

A6: Several approaches aim to enhance ciprofloxacin hydrochloride delivery:

- Nanocarriers [, ]: Encapsulating the drug in chitosan nanoparticles improves its permeability and sustains its release over extended periods, making it suitable for transdermal drug delivery [].

- Sustained-Release Tablets [, ]: Incorporating polymers like HPMC and hibiscus rosa sinensis mucilage into tablet formulations allows for controlled drug release over a longer duration, potentially reducing dosing frequency [].

- Floating Tablets [, ]: Designing tablets that float in the stomach can prolong gastric residence time and enhance drug absorption in the upper gastrointestinal tract, especially beneficial for drugs like ciprofloxacin hydrochloride, which have higher absorption rates in that region [].

Q7: How is ciprofloxacin hydrochloride metabolized and excreted?

A7: While specific details are not provided in the abstracts, ciprofloxacin hydrochloride is primarily metabolized in the liver and excreted both in urine and feces.

Q8: What are the common mechanisms of resistance to ciprofloxacin hydrochloride?

A8: While not extensively discussed in the provided abstracts, resistance to ciprofloxacin hydrochloride can arise from mutations in bacterial DNA gyrase, decreased drug accumulation due to efflux pumps, and alterations in membrane permeability.

Q9: What analytical methods are commonly employed for the determination of ciprofloxacin hydrochloride?

A9: Various analytical techniques are used to quantify ciprofloxacin hydrochloride:

- High-Performance Liquid Chromatography (HPLC) [, , , ]: HPLC, particularly reversed-phase HPLC (RP-HPLC), is widely used to separate and quantify ciprofloxacin hydrochloride in various matrices, offering high sensitivity and selectivity.

- Derivative Spectrophotometry []: This technique enhances the sensitivity and selectivity of UV-Vis spectrophotometry, enabling the simultaneous determination of ciprofloxacin hydrochloride in the presence of other components.

Q10: How is the quality of ciprofloxacin hydrochloride ensured during pharmaceutical manufacturing?

A10: Several quality control measures are implemented:

- Dissolution Testing []: This test evaluates the rate at which the drug dissolves from its dosage form, ensuring consistent drug release and bioavailability.

- Bacterial Endotoxin Testing []: This assay ensures that injectable formulations of ciprofloxacin hydrochloride are free from harmful bacterial endotoxins.

Q11: What are the potential environmental impacts of ciprofloxacin hydrochloride?

A11: The presence of ciprofloxacin hydrochloride in the environment, even at low concentrations, can negatively impact aquatic organisms like microalgae []. Some studies have shown inhibitory effects on the growth of various algae species, highlighting the importance of responsible disposal and wastewater treatment to mitigate ecological risks.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.